molecular formula C21H22N4O4 B3004503 8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 1234827-99-6

8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B3004503
CAS No.: 1234827-99-6
M. Wt: 394.431
InChI Key: RKLAOJPRHCHPHO-UHFFFAOYSA-N
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Description

8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxy group: This step might involve methylation using reagents like methyl iodide.

    Attachment of the piperidine moiety: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This step might involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions might target the carbonyl groups in the chromene core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The chromene core could interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Chromene derivatives: Compounds with similar chromene cores but different substituents.

    Piperidine derivatives: Compounds with piperidine rings but different functional groups.

Uniqueness

The unique combination of the chromene core, methoxy group, and piperidine moiety in 8-methoxy-2-oxo-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-28-17-5-2-4-15-12-16(20(27)29-18(15)17)19(26)24-13-14-6-10-25(11-7-14)21-22-8-3-9-23-21/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLAOJPRHCHPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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